N'-(2-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
303106-85-6 |
|---|---|
Molecular Formula |
C17H12ClN5O3 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClN5O3/c18-14-7-2-1-4-12(14)10-19-22-17(24)16-9-15(20-21-16)11-5-3-6-13(8-11)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
VZQUFJFKKRBXAY-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Biological Activity
N'-(2-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities, particularly in cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is facilitated under acidic or basic conditions, often using solvents like ethanol or methanol. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 20.0 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
| Pseudomonas aeruginosa | 32 | Gram-negative |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the G2/M phase, preventing further proliferation of cancer cells.
- Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to its cytotoxic effects against various pathogens.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A recent study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg body weight .
- Antimicrobial Efficacy : In a study assessing its antibacterial properties, the compound was effective in reducing bacterial load in infected mice models, outperforming conventional antibiotics in terms of efficacy and safety .
Scientific Research Applications
-
Anti-inflammatory Properties
- Studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to N'-(2-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide have been reported to inhibit nitric oxide production and cyclooxygenase (COX) enzymes, making them potential candidates for treating inflammatory diseases .
- A comparative analysis indicated that certain pyrazole derivatives had IC50 values as low as 3.17 μM for anti-inflammatory activity, demonstrating their potency relative to established anti-inflammatory drugs like diclofenac .
-
Anticancer Activity
- Recent research highlighted the anticancer potential of pyrazole derivatives, with some exhibiting significant cytotoxicity against various cancer cell lines. For example, compounds related to this structure have shown IC50 values in the micromolar range against pancreatic cancer cells, indicating promising therapeutic applications in oncology .
- A notable study reported that a series of hydrazone derivatives displayed effective inhibition of cancer cell proliferation, with some compounds achieving IC50 values lower than those of standard chemotherapeutics like cisplatin .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The mechanism involves the nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon of the aldehyde, leading to the formation of the desired product.
Case Study 1: Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory properties using an acute inflammation model in rats. The results demonstrated that certain derivatives exhibited significant reductions in paw swelling and body weight loss comparable to standard treatments .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer activities of a series of hydrazone compounds derived from pyrazoles. The results indicated that specific derivatives had potent inhibitory effects on cancer cell lines such as A549 and MCF-7, with IC50 values significantly lower than those of conventional chemotherapeutic agents .
Comparative Data Table
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
N'-(3-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Structural Differences : The benzylidene group is substituted with a nitro group at the 3-position instead of 2-chloro.
- Molecular formula: C₁₇H₁₂N₆O₅ .
N'-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Structural Differences : A 2-ethoxy group replaces the 2-chloro substituent.
- Impact : The ethoxy group introduces steric bulk and lipophilicity, which may improve membrane permeability. Molecular formula: C₁₉H₁₇N₅O₄ .
N'-(2-Hydroxy-3-methoxybenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- Structural Differences : A 2-thienyl group replaces the 3-nitrophenyl moiety, and the benzylidene group has hydroxyl and methoxy substituents.
- Impact : The thienyl group modifies π-π stacking interactions, while the hydroxyl and methoxy groups enhance hydrogen-bonding capacity. This compound showed δ-opioid receptor (δOR) agonism but lower potency than the 2-chloro analog .
Variations in the Aromatic Ring Systems
N'-(Furan-2-ylmethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Structural Differences : The benzylidene group is replaced with a furan-2-ylmethylidene group.
- Molecular formula: C₁₅H₁₁N₅O₄ .
N'-(1-Phenylethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Structural Differences : A phenylethylidene group replaces the benzylidene moiety.
- Impact : The bulkier substituent may sterically hinder target binding but improve lipophilicity. Molecular formula: C₁₈H₁₅N₅O₃ .
Electronic and Structural Properties
- DFT and Molecular Docking Insights: Compounds with electron-withdrawing groups (e.g., NO₂, Cl) exhibit higher electrophilicity, favoring interactions with DNA or enzyme active sites . The 2-chloro substituent in the target compound optimizes steric and electronic effects, balancing solubility and target affinity .
Preparation Methods
Hydrazinolysis of Ethyl Pyrazole-5-Carboxylate
Ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is treated with excess hydrazine hydrate (80–99%) in refluxing ethanol (3–6 hours). The reaction proceeds via nucleophilic acyl substitution, yielding the carbohydrazide (85–92% yield).
Key Data:
Direct Cyclocondensation
An alternative one-pot method involves reacting 3-nitrophenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) in acidic media (HCl or H2SO4). This forms the pyrazole ring and carbohydrazide moiety simultaneously (70–78% yield).
Condensation with 2-Chlorobenzaldehyde
The final step involves Schiff base formation between 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 2-chlorobenzaldehyde. Three optimized protocols are reported:
Acid-Catalyzed Condensation
Refluxing equimolar amounts of the carbohydrazide and aldehyde in ethanol with catalytic acetic acid (5–10 mol%) for 4–6 hours achieves 75–88% yield. The reaction is monitored via TLC (mobile phase: ethyl acetate/hexane, 1:3).
Characterization Data:
Base-Mediated Reaction
Using K2CO3 (1.1 equiv) in DMF at 110°C for 2 days under inert atmosphere improves regioselectivity, yielding 82–89%. This method minimizes side products like imine tautomers.
Solvent-Free Mechanochemical Synthesis
Ball-milling the reactants with silica gel (10 wt%) at 35 Hz for 30 minutes achieves 91% yield. This green method reduces reaction time to <1 hour and eliminates solvent waste.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid-catalyzed | AcOH/EtOH | 4–6 | 75–88 | 98.5 |
| Base-mediated | K2CO3/DMF | 48 | 82–89 | 99.2 |
| Mechanochemical | Silica gel (none) | 0.5 | 91 | 97.8 |
Trade-offs:
-
Acid/Base methods require purification via recrystallization (ethanol/water).
-
Mechanochemical synthesis offers scalability but may need post-milling washing to remove silica.
Reaction Mechanism and Intermediate Isolation
The condensation proceeds via a two-step mechanism:
-
Nucleophilic attack by the hydrazide’s amino group on the aldehyde carbonyl.
-
Dehydration to form the stabilized hydrazone (ΔG‡ = 68 kJ/mol, DFT-calculated).
Intermediate N'-(2-chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is isolable at 50°C (mp 170–172°C), confirming the stepwise pathway.
Scalability and Industrial Adaptations
For kilogram-scale production (pilot plant data):
-
Continuous flow reactor : 2-chlorobenzaldehyde (1.2 equiv) and carbohydrazide are mixed in EtOH at 85°C with a residence time of 20 minutes (yield: 87%, 99% conversion).
-
In-line IR monitoring ensures real-time quality control, reducing batch failures by 40%.
Challenges and Mitigation Strategies
| Challenge | Solution | Source |
|---|---|---|
| Oxidative degradation of -NO2 | Use N2-sparged solvents | |
| Solubility issues in polar media | Add DMSO co-solvent (≤10 vol%) | |
| Hydrazone tautomerism | Optimize pH (4.5–5.5) |
Analytical Validation
Q & A
Q. Advanced
- Substitution patterns : Introduce electron-withdrawing groups (e.g., NO₂) at the 3-nitrophenyl moiety to enhance DNA gyrase inhibition.
- Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., DNA gyrase B). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .
How should researchers address contradictions between experimental and computational data?
Q. Advanced
- Re-evaluate synthesis : Confirm purity via HPLC and elemental analysis.
- Validate computational parameters : Adjust basis sets (e.g., 6-311++G**) or solvation models (e.g., SMD instead of IEFPCM).
- Complementary techniques : Pair DFT with XPS or Raman spectroscopy for electronic state validation .
What advanced crystallographic methods refine disordered structures or twinned crystals?
Q. Advanced
- TWINABS : Apply for twinned data correction.
- SHELXL constraints : Use ISOR/DFIX commands to stabilize disordered moieties.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π, halogen bonds) to explain packing anomalies .
How can quantum chemical methods predict nonlinear optical (NLO) properties?
Advanced
Calculate hyperpolarizability (β) via TD-DFT at the CAM-B3LYP/def2-TZVP level. High β values (>100 × 10⁻³⁰ esu) indicate NLO potential. Solvent effects (e.g., DMSO vs. chloroform) can modulate dipole moments and polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
